1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[c]isoxazole core, the introduction of the bromophenyl group, and the construction of the triazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
1-(3-(4-Bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3-(4-Fluorophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromine atom may enhance its reactivity and binding affinity to certain targets.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3/c1-11-17(19(27)21-8-9-26)22-24-25(11)14-6-7-16-15(10-14)18(28-23-16)12-2-4-13(20)5-3-12/h2-7,10,26H,8-9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBXTAVNUJTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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